3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide
Overview
Description
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the fifth position of the benzamide structure
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound may bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, the compound can impact cell growth and survival. Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and altering their conformation. These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products of this compound may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and biological effects. Understanding these pathways is essential for predicting the behavior of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide typically involves the following steps:
Bromination: The starting material, 5-methylbenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the third position of the benzamide ring.
Cyclopropylmethylation: The brominated intermediate is then reacted with cyclopropylmethylamine under basic conditions, such as in the presence of a base like sodium hydride or potassium carbonate. This step attaches the cyclopropylmethyl group to the nitrogen atom of the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Oxidation: Oxidized products like carboxylic acids or ketones.
Reduction: Reduced products like amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(cyclopropylmethyl)-N-methylbenzamide: Similar structure but with an additional methyl group on the nitrogen atom.
3-Bromo-N,N-dimethylaniline: Contains a bromine atom and two methyl groups on the nitrogen atom, but lacks the benzamide structure.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom and a fluorophenyl group, but has a sulfonamide instead of a benzamide structure.
Uniqueness
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide is unique due to the specific combination of substituents on the benzamide structure. The presence of the bromine atom, cyclopropylmethyl group, and methyl group at specific positions can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-4-10(6-11(13)5-8)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJUFOBZLMAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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